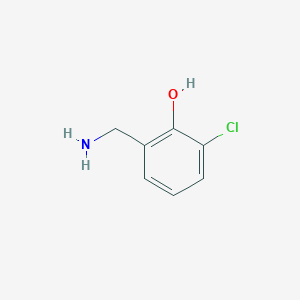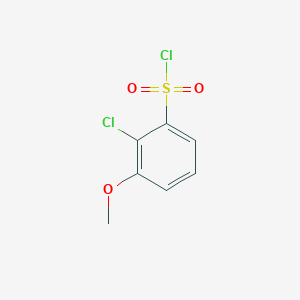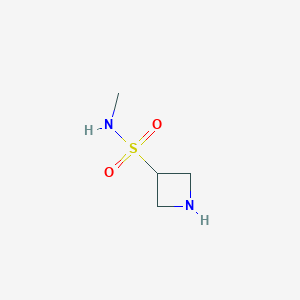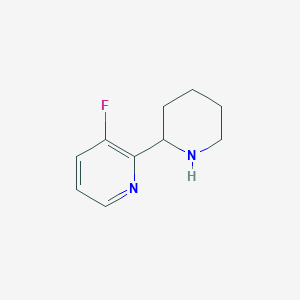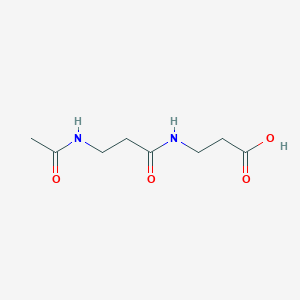
3-(3-Acetamidopropanamido)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetamidopropanamido)propanoic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of propanoic acid, featuring an acetamido group and a propanamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamidopropanamido)propanoic acid typically involves the following steps:
Starting Materials: Propanoic acid, acetic anhydride, and ammonia.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3-Acetamidopropanamido)propanoic acid may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification techniques to achieve high-quality product.
化学反応の分析
Types of Reactions
3-(3-Acetamidopropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and propanamido groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New derivatives with modified functional groups.
科学的研究の応用
3-(3-Acetamidopropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 3-(3-Acetamidopropanamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
類似化合物との比較
Similar Compounds
- 3-(3-Aminopropanamido)propanoic acid
- 3-(3-Hydroxypropanamido)propanoic acid
- 3-(3-Methylpropanamido)propanoic acid
Uniqueness
3-(3-Acetamidopropanamido)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and propanamido groups allow for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-(3-acetamidopropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H14N2O4/c1-6(11)9-4-2-7(12)10-5-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) |
InChIキー |
OQDUKPZJYNHACQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
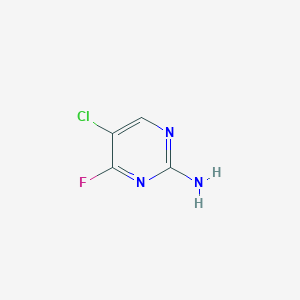
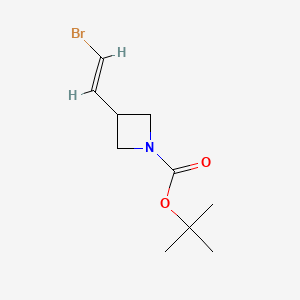
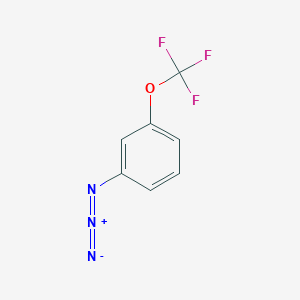
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
